Yosprala

Description

Properties

CAS No. |

1259513-22-8 |

|---|---|

Molecular Formula |

C26H27N3O7S |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

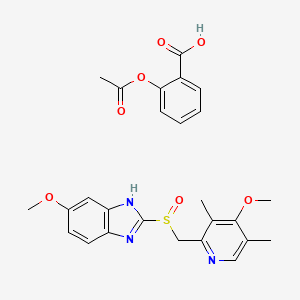

2-acetyloxybenzoic acid;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H19N3O3S.C9H8O4/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5-8H,9H2,1-4H3,(H,19,20);2-5H,1H3,(H,11,12) |

InChI Key |

DUFFEAYSMVMWOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC(=O)OC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Preclinical Pharmacokinetics and Pharmacodynamics of Yosprala: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Yosprala, a fixed-dose combination of aspirin (B1665792) and omeprazole (B731). The document synthesizes available data from non-clinical in vivo studies to elucidate the absorption, distribution, metabolism, and excretion of its components, alongside their pharmacological effects and mechanisms of action. This guide is intended to serve as a resource for researchers and professionals involved in drug development and discovery.

Introduction

Yosprala is a coordinated-delivery product containing immediate-release omeprazole and delayed-release, enteric-coated aspirin.[1] This formulation is designed to mitigate the risk of aspirin-associated gastric ulcers in patients requiring long-term aspirin therapy for secondary prevention of cardiovascular and cerebrovascular events. The omeprazole component raises the intragastric pH, creating a gastroprotective environment prior to the release and absorption of the gastro-toxic agent, aspirin.[1] Preclinical studies in animal models have been instrumental in characterizing the pharmacodynamic interactions and establishing the gastroprotective efficacy of this combination.

Pharmacodynamics in Preclinical Models

Preclinical pharmacodynamic studies of the aspirin and omeprazole combination have primarily focused on the gastrointestinal tract, evaluating the protective effects of omeprazole against aspirin-induced gastric mucosal injury. Rodent models, particularly rats, have been extensively used for this purpose.

Gastroprotective Effects in Aspirin-Induced Ulcer Models

Studies in Sprague-Dawley rats have demonstrated that omeprazole effectively prevents aspirin-induced gastric peptic ulcers.[2] In these models, daily oral administration of high-dose aspirin leads to the formation of severe hemorrhagic streaks in the stomach lining.[2] Co-administration of omeprazole has been shown to significantly repair these lesions.[2]

Table 1: Summary of Preclinical Pharmacodynamic Findings for Omeprazole's Gastroprotective Effect on Aspirin-Induced Gastric Injury in Rats

| Parameter | Aspirin Alone (150 mg/kg/day) | Aspirin (150 mg/kg/day) + Omeprazole (20 mg/kg/day) | Aspirin (150 mg/kg/day) + Omeprazole (20 mg/kg every other day) | Reference |

| Gastric Lesion Severity | Severe hemorrhagic streaks | Significant repair of lesions | Effective prevention of ulcers | [2] |

| Gastrin Levels | Not reported | Significantly higher than the every other day group | Lower than the daily omeprazole group | [2] |

| Parietal Cell Secretion | Not reported | Inhibited | Inhibited (no significant difference from daily) | [2] |

| Cell Apoptosis | Not reported | Reduced | Reduced (no significant difference from daily) | [2] |

Mechanism of Action

The pharmacodynamic effects of Yosprala are a result of the distinct mechanisms of its two active components.

-

Aspirin: Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The inhibition of COX-1 in platelets reduces the synthesis of thromboxane (B8750289) A2, a potent platelet aggregator and vasoconstrictor, thereby exerting its antiplatelet effect.[3] However, the inhibition of COX-1 in the gastric mucosa decreases the production of gastroprotective prostaglandins (B1171923) (PGE2 and PGI2), leading to reduced mucus and bicarbonate secretion, and decreased mucosal blood flow, which can result in gastric injury.[3][4]

-

Omeprazole: Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (the proton pump) of the gastric parietal cells.[5][6] This inhibition suppresses the final step in gastric acid secretion, leading to a reduction in both basal and stimulated gastric acid output.[7] By increasing the intragastric pH, omeprazole creates a less hostile environment for the gastric mucosa and reduces the direct irritant effect of aspirin.[5]

Pharmacokinetics in Preclinical Models

Detailed preclinical pharmacokinetic data for the specific fixed-dose combination of Yosprala is limited in publicly available literature. However, studies on the individual components in animal models provide insights into their absorption, distribution, metabolism, and excretion.

A study in rats investigated the effect of omeprazole on the bioavailability of aspirin.[1] The results indicated that an antisecretory dose of omeprazole reduced the gastric absorption and relative bioavailability of aspirin.[1] This is attributed to the increase in gastric pH, which shifts aspirin absorption towards the intestine where it is more susceptible to degradation to salicylic (B10762653) acid.[1]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Aspirin and Omeprazole (Individual Components)

| Drug | Species | Route of Administration | Key Findings | Reference |

| Aspirin | Rat | Intragastric | Omeprazole pre-dosing reduced gastric absorption and relative bioavailability of aspirin. | [1] |

| Aspirin | Rat | Oral Gavage vs. Diet | Diet dosing resulted in more constant plasma and colon salicylate (B1505791) concentrations compared to gavage. | [8] |

| Omeprazole | Dog | Oral, IV | In gastric fistula dogs, omeprazole was found to be about 10 times more potent than cimetidine. | [6] |

| Omeprazole | Dog, Rat | Oral | Rapidly absorbed with a short elimination half-life (approx. 1 hour), but a long duration of antisecretory effect. | [9] |

Experimental Protocols

The following are detailed methodologies for key preclinical experiments cited in this guide.

Aspirin-Induced Gastric Ulcer Model in Rats

-

Animals: Male Sprague-Dawley rats (250–300 g) are used.[2]

-

Acclimatization: Animals are housed in hygienic cages at 22–24 °C with a 12-hour light/dark cycle and have free access to food and water for a 1-week adaptation period.[2]

-

Drug Administration:

-

Aspirin is suspended in 1% carboxymethylcellulose (CMC) and administered orally via gavage at a dose of 150 mg/kg once daily.[2]

-

Omeprazole is also suspended in 1% CMC and administered orally via gavage at a dose of 20 mg/kg. Dosing regimens can be once daily, once every other day, or once every three days.[2]

-

-

Study Duration: The treatment period is typically 15 days.[2]

-

Endpoint Evaluation:

-

Macroscopic Gastric Lesion Assessment: At the end of the study, rats are sacrificed, and their stomachs are removed and opened along the greater curvature. The stomachs are macroscopically examined for hemorrhagic streaks and ulcers. The ulcer index can be calculated based on the number and severity of lesions.[2]

-

Histological Examination: Gastric tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of mucosal damage.

-

Biochemical Analysis: Blood samples can be collected to measure serum gastrin levels. Gastric mucosal tissue can be collected to assess prostaglandin (B15479496) concentrations via radioimmunoassay.[1]

-

Pharmacokinetic Study of Aspirin and Omeprazole Interaction in Rats

-

Animals: Male Sprague-Dawley rats are used.[1]

-

Pre-dosing: Rats are pre-dosed with either saline or an antisecretory dose of omeprazole.[1]

-

Drug Administration: Aspirin (either alone or complexed with a carrier like dipalmitoylphosphatidylcholine) is administered intragastrically.[1]

-

Sample Collection:

-

Blood samples are collected at various time points post-administration.

-

Gastric mucosal tissue is also collected.[1]

-

-

Analytical Methods:

-

Concentrations of aspirin and its primary metabolite, salicylic acid, in blood and gastric mucosa are determined using High-Performance Liquid Chromatography (HPLC).[1]

-

The concentration of 6-keto-PGF1 alpha (a stable metabolite of prostacyclin) in the gastric mucosa is measured by radioimmunoassay to assess the pharmacodynamic effect on prostaglandin synthesis.[1]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aspirin-Induced Gastric Injury

Caption: Aspirin's dual mechanism of gastric injury.

Signaling Pathway of Omeprazole's Gastroprotective Action

Caption: Omeprazole's mechanism of proton pump inhibition.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical PK/PD assessment.

References

- 1. Effect of omeprazole on the bioavailability of unmodified and phospholipid-complexed aspirin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omeprazole taken once every other day can effectively prevent aspirin-induced gastrointestinal mucosal damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Aspirin-Induced Gastrointestinal Injury: Systematic Review and Network Meta-Analysis [frontiersin.org]

- 4. Inhibition of Aspirin-Induced Gastrointestinal Injury: Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 6. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Comparison of pharmacokinetic and pharmacodynamic profiles of aspirin following oral gavage and diet dosing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepdyve.com [deepdyve.com]

An In-Depth Technical Guide on the Molecular Interaction of Aspirin and Omeprazole in a Coordinated Delivery Tablet

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-administration of aspirin (B1665792) and omeprazole (B731) in a coordinated delivery tablet, such as Yosprala®, represents a significant therapeutic strategy to mitigate the gastrointestinal risks associated with long-term aspirin therapy while maintaining its cardioprotective benefits. This technical guide delves into the core molecular interactions and physicochemical characteristics of this drug combination within a solid dosage form. The immediate-release characteristics of omeprazole are designed to elevate the gastric pH, thereby protecting the gastric mucosa and allowing for the safe release of the delayed-enteric-coated aspirin. While extensive research has been conducted on the individual properties of aspirin and omeprazole, and their clinical interactions, this guide focuses on the solid-state interplay between these two active pharmaceutical ingredients (APIs). Understanding these interactions is paramount for formulation development, ensuring product stability, and optimizing therapeutic efficacy. This document outlines the experimental methodologies to characterize these interactions, presents available data, and discusses the logical relationships governing the formulation's performance.

Rationale for Coordinated Delivery

The primary driver for the development of a coordinated delivery system for aspirin and omeprazole is the well-documented gastrointestinal toxicity of aspirin. Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) that protect the stomach lining.[1] Chronic aspirin use can therefore lead to peptic ulcers and gastrointestinal bleeding.

Omeprazole, a proton pump inhibitor (PPI), irreversibly inhibits the H+/K+-ATPase pump in gastric parietal cells, effectively reducing gastric acid secretion and raising intragastric pH.[1] The coordinated delivery tablet is designed with an immediate-release omeprazole component to rapidly increase gastric pH. This creates a more alkaline environment that is less aggressive to the gastric mucosa and also facilitates the dissolution of the enteric coating of the aspirin component, which is designed to release the drug at a pH above 5.5.[2]

This sequential delivery mechanism aims to provide gastroprotection before the release of aspirin, thereby minimizing its local irritant effect on the stomach lining.

Solid-State Characterization of Aspirin and Omeprazole Mixtures

The physical and chemical interactions between aspirin and omeprazole in the solid state are critical for the stability and performance of the coordinated delivery tablet. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are essential for characterizing these interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and potential intermolecular interactions, such as hydrogen bonding, between two components in a physical mixture.

-

Sample Preparation:

-

Prepare physical mixtures of aspirin and omeprazole in various molar ratios (e.g., 1:1, 1:2, 2:1).

-

Gently grind the mixtures using an agate mortar and pestle to ensure homogeneity.

-

For each mixture, prepare a KBr pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide.

-

Press the mixture in a hydraulic press to form a transparent pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered mixture directly onto the ATR crystal and apply consistent pressure.[3]

-

-

Data Acquisition:

-

Record the FTIR spectra of pure aspirin, pure omeprazole, and each physical mixture over a wavenumber range of 4000-400 cm⁻¹.

-

Use a resolution of 4 cm⁻¹ and accumulate at least 16 scans to obtain a good signal-to-noise ratio.[3]

-

-

Data Analysis:

-

Compare the spectra of the physical mixtures with the spectra of the individual components.

-

Look for shifts in the characteristic vibrational bands, particularly those of the carboxylic acid group of aspirin (C=O stretching and O-H stretching) and the N-H and S=O groups of omeprazole, which could indicate hydrogen bond formation.

-

Table 1: Characteristic FTIR Absorption Bands of Aspirin and Omeprazole

| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| Aspirin | C=O (ester) | ~1754 | [4] |

| C=O (carboxylic acid) | ~1680 | ||

| O-H (carboxylic acid) | ~2500-3300 (broad) | ||

| Omeprazole | N-H stretch | ~3200-3400 | |

| S=O stretch | ~1015 | ||

| C=N stretch | ~1627 | [4] |

Any significant shifts in these wavenumbers in the physical mixture compared to the pure components would suggest a molecular interaction.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of the drugs and their mixture, providing information on melting points, glass transitions, and potential interactions that result in changes to these thermal events.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the pure drug or the physical mixture into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

-

Data Acquisition:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).[5]

-

Record the heat flow as a function of temperature over a range that encompasses the melting points of both components (e.g., 25 °C to 200 °C).

-

-

Data Analysis:

-

Analyze the thermograms for the melting endotherms of aspirin (~135 °C) and omeprazole (~156 °C).

-

In the physical mixture, the absence of one or both melting peaks, or a significant shift in their positions, can indicate a solid-state interaction, such as the formation of a eutectic mixture, a solid solution, or a co-amorphous system.[5][6]

-

Table 2: Expected Thermal Events in DSC Analysis

| Sample | Expected Thermal Event | Interpretation |

| Pure Aspirin | Sharp endotherm around 135 °C | Melting point |

| Pure Omeprazole | Sharp endotherm around 156 °C | Melting point |

| Aspirin-Omeprazole Mixture | Two distinct melting peaks corresponding to each component | No significant interaction (simple physical mixture) |

| Broadening or shifting of one or both melting peaks | Partial interaction or formation of a solid solution | |

| Appearance of a new thermal event at a different temperature or disappearance of the original melting endotherms. | Strong interaction, potentially indicating the formation of a new solid phase (e.g., co-amorphous system). |

X-ray Diffraction (XRD)

XRD is the gold standard for identifying the crystalline or amorphous nature of a material. It can be used to detect the formation of new crystalline phases (co-crystals) or the conversion to an amorphous state (co-amorphous systems).

-

Sample Preparation:

-

Place a sufficient amount of the powdered sample (pure drugs or physical mixtures) onto the sample holder.

-

Ensure the surface is flat and level.

-

-

Data Acquisition:

-

Scan the sample over a 2θ range of 5° to 40° using Cu Kα radiation.

-

The step size and scan speed should be optimized to obtain a good resolution.

-

-

Data Analysis:

-

Compare the diffractogram of the physical mixture with those of the individual components.

-

The presence of the characteristic diffraction peaks of both aspirin and omeprazole in the mixture indicates that both drugs remain in their crystalline forms.

-

The appearance of new diffraction peaks would suggest the formation of a new crystalline phase (co-crystal).

-

The disappearance of the characteristic diffraction peaks and the appearance of a broad halo would indicate the formation of a co-amorphous system.[6]

-

Dissolution and Stability Testing

The performance of the coordinated delivery tablet is critically dependent on its dissolution profile and the stability of the APIs within the formulation.

Dissolution Testing

A two-stage dissolution test is typically employed to mimic the physiological conditions of the stomach and the small intestine.

-

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[1]

-

Stage 1 (Acid Stage):

-

Medium: 750 mL of 0.1 N HCl.

-

Procedure: Place the tablet in the dissolution vessel and stir at a specified speed (e.g., 75 rpm) for 2 hours.

-

Analysis: At the end of 2 hours, withdraw a sample and analyze for omeprazole content. The amount of aspirin released should be negligible due to the enteric coating.

-

-

Stage 2 (Buffer Stage):

-

Medium: Add 250 mL of 0.2 M sodium phosphate (B84403) buffer to the vessel (final pH ~6.8).

-

Procedure: Continue stirring for a specified period (e.g., 90 minutes).

-

Analysis: Withdraw samples at predetermined time intervals and analyze for aspirin content using a validated analytical method, such as HPLC.

-

The FDA provides guidance on dissolution testing for aspirin and omeprazole combination products, which should be consulted for specific method details and acceptance criteria.[4]

Stability Studies

Stability testing is performed under various stress conditions to evaluate the potential for degradation of the APIs.

Table 3: Forced Degradation Studies for Aspirin and Omeprazole

| Condition | Reagents and Conditions | Expected Degradation | Reference |

| Acid Hydrolysis | 0.1 N HCl, heat | Significant degradation of omeprazole (61.64%); moderate degradation of aspirin (32.63%). | [7] |

| Base Hydrolysis | 0.1 N NaOH, room temperature | Moderate degradation of aspirin (10.17%); minor degradation of omeprazole (4.29%). | [7] |

| Oxidative Degradation | 3% H₂O₂, room temperature | Moderate degradation of both aspirin (15.48%) and omeprazole (26.38%). | [7] |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) | Minor degradation of aspirin (0.37%); moderate degradation of omeprazole (4.32%). | [7] |

| Photodegradation | Exposure to UV light | Potential for degradation of both compounds, particularly omeprazole. |

These studies are crucial for identifying potential degradation pathways and ensuring the stability of the final product.

Potential Signaling Pathways and Broader Interactions

The interaction between aspirin and omeprazole extends beyond the tablet core to their pharmacological effects. Omeprazole's alteration of gastric pH can influence the absorption of aspirin. While some studies suggest that the increased pH might reduce the lipophilic nature of aspirin and thereby decrease its absorption, other studies have found no significant impact on the antiplatelet effect of low-dose aspirin.

From a metabolic perspective, omeprazole is a known inhibitor of the cytochrome P450 enzyme CYP2C19. This can lead to drug-drug interactions with other medications that are substrates of this enzyme, such as clopidogrel. The coordinated delivery tablet's prescribing information includes warnings about this potential interaction.

Conclusion

The coordinated delivery of aspirin and omeprazole is a well-established strategy to enhance the gastrointestinal safety of long-term aspirin therapy. While the primary interaction is pharmacodynamic, aimed at creating a gastroprotective environment, the potential for solid-state molecular interactions within the tablet core cannot be overlooked. A thorough understanding of these interactions through techniques like FTIR, DSC, and XRD is crucial for the development of a stable and effective formulation. This technical guide provides a framework for the experimental investigation of these interactions and highlights the key parameters that govern the performance of such a coordinated delivery system. Further research into the solid-state compatibility and potential for co-amorphous or co-crystal formation of aspirin and omeprazole would be beneficial for the future development of similar combination products.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. etflin.com [etflin.com]

- 3. pharmadesk.com [pharmadesk.com]

- 4. mdpi.com [mdpi.com]

- 5. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaljpri.com [journaljpri.com]

- 7. researchgate.net [researchgate.net]

Yosprala's Impact on Gastric Prostaglandin Synthesis: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Yosprala, a coordinated-delivery formulation of aspirin (B1665792) and omeprazole (B731), on gastric prostaglandin (B15479496) synthesis in laboratory animals. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterological and pharmaceutical research.

Executive Summary

Yosprala is designed to mitigate the gastrointestinal risks associated with long-term aspirin therapy, primarily by protecting the gastric mucosa. A key aspect of aspirin-induced gastric injury is the inhibition of cyclooxygenase (COX) enzymes, leading to a significant reduction in the synthesis of gastroprotective prostaglandins (B1171923). This guide synthesizes preclinical data from studies on laboratory animals to elucidate the interplay between aspirin's prostaglandin-depleting effects and omeprazole's gastroprotective mechanisms. Quantitative data on prostaglandin E2 (PGE2) levels, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows are presented to provide a comprehensive understanding of Yosprala's mechanism of action at the cellular and physiological level.

The Role of Prostaglandins in Gastric Mucosal Defense

Prostaglandins, particularly of the E and I series (PGE2 and PGI2), are crucial for maintaining the integrity of the gastric mucosa.[1] They exert their protective effects through several mechanisms, including stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and inhibiting gastric acid secretion. Aspirin, an irreversible inhibitor of COX enzymes, disrupts this protective layer by blocking the synthesis of prostaglandins, rendering the gastric mucosa vulnerable to injury from endogenous factors like gastric acid and pepsin.[1]

Yosprala's Coordinated-Delivery System

Yosprala employs a unique formulation that sequentially releases its active components. An outer layer of immediate-release omeprazole is designed to raise the intragastric pH. This is followed by the release of an enteric-coated aspirin core. The elevation in gastric pH is intended to reduce the direct topical irritant effect of aspirin on the gastric mucosa and to create a less hostile environment, thereby mitigating the damaging effects of reduced prostaglandin levels.

Quantitative Analysis of Gastric Prostaglandin E2 Levels in a Rat Model

Preclinical studies in animal models provide critical insights into the pharmacodynamic effects of drug combinations. A study conducted on male albino rats investigated the impact of aspirin and the co-administration of omeprazole on gastric mucosal PGE2 levels. The data from this study are summarized below.

| Treatment Group | N | Mean Mucosal PGE2 (pg/ml) | Standard Error of the Mean (SEM) |

| Control | 40 | 0.27 | 0.02 |

| Aspirin | 40 | 0.36 | 0.024 |

| Omeprazole & Aspirin | 40 | 0.17 | 0.016 |

| Data sourced from a study evaluating the protective effects of various agents on aspirin-induced peptic ulcers in male albino rats.[2] |

The results indicate a significant decrease in mucosal PGE2 levels in the group receiving both omeprazole and aspirin compared to the control and even the aspirin-only group.[2] This finding underscores that while omeprazole protects the gastric mucosa from acid-related damage, it does not counteract aspirin's inhibitory effect on prostaglandin synthesis.[3] In fact, some studies suggest that long-term administration of proton pump inhibitors alone may also lead to a reduction in PGE2 release.

Experimental Protocols

The following is a summary of the experimental protocol used to generate the quantitative data presented in the table above, based on the available study details.[2]

5.1 Animal Model:

-

Species: Male Albino Rats

-

Housing: Standard laboratory conditions.

5.2 Induction of Gastric Ulcer:

-

Agent: Aspirin, dissolved in 1% carboxymethyl cellulose (B213188) (CMC).

-

Dosage: 200 mg/kg body weight.

-

Administration: Oral gavage.

-

Duration: Daily for five consecutive days.

-

Fasting: Animals were fasted overnight prior to the induction protocol.

5.3 Treatment Groups:

-

Control Group: Received the vehicle (1% CMC) only.

-

Aspirin Group: Received aspirin (200 mg/kg) daily for five days.

-

Omeprazole & Aspirin Group: Received omeprazole concurrently with aspirin (200 mg/kg) for five days.

5.4 Sample Collection and Analysis:

-

The stomach was immediately dissected, opened along the greater curvature, and washed.

-

Gastric mucosal samples were collected for the assessment of PGE2 levels.

-

Serum samples were also collected for analysis.

-

PGE2 levels were quantified, likely using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA), and expressed in pg/ml.

Visualizing the Mechanisms and Workflows

6.1 Signaling Pathway of Prostaglandin Synthesis and Aspirin's Inhibition

The following diagram illustrates the biochemical pathway for prostaglandin synthesis from arachidonic acid and the point of inhibition by aspirin.

6.2 Yosprala's Dual Mechanism of Gastric Protection

This diagram illustrates the logical relationship between Yosprala's components and their combined effect on the gastric mucosa.

6.3 Experimental Workflow for Assessing Gastric Effects in a Rat Model

The following workflow diagram outlines the key steps in the experimental protocol described in section 5.0.

Conclusion

The available preclinical data from laboratory animal studies indicate that while the omeprazole component of Yosprala effectively mitigates aspirin-induced gastric mucosal damage, it does not prevent the aspirin-induced decline in gastric prostaglandin synthesis. The primary protective mechanism of the omeprazole in this formulation is the suppression of gastric acid, which reduces the ulcerogenic potential of the gastric environment, particularly in a state of compromised mucosal defense due to prostaglandin depletion. This technical guide provides a foundational understanding for further research into the nuanced interactions between NSAIDs, proton pump inhibitors, and the complex biology of gastric mucosal protection.

References

Yosprala's Cellular and Molecular Landscape Beyond COX-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Yosprala, a fixed-dose combination of aspirin (B1665792) and the proton pump inhibitor omeprazole (B731), is primarily recognized for its dual mechanism of providing secondary cardiovascular protection while mitigating the risk of aspirin-induced gastric ulcers. While the cardioprotective effects of aspirin are largely attributed to the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, a growing body of evidence reveals a complex network of cellular and molecular targets for both aspirin and omeprazole that extend beyond this canonical pathway. This technical guide provides an in-depth exploration of these non-COX-1-mediated effects, offering insights into the broader pharmacological profile of Yosprala's active components.

Aspirin's Influence on the NF-κB Signaling Pathway

Aspirin has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[1][2][3] The interaction is multifaceted, with aspirin capable of both inhibiting and, under certain conditions, activating NF-κB, depending on the cellular context and duration of exposure.[3]

In the canonical NF-κB pathway, aspirin can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This action is achieved through the inhibition of IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[1][4] As a result, the translocation of the active NF-κB p65/p50 dimer to the nucleus is blocked, leading to a downregulation of NF-κB target genes involved in inflammation and cell proliferation.[2][4]

Conversely, prolonged exposure to aspirin has been observed to induce IκBα degradation and NF-κB nuclear translocation in some cancer cell lines, leading to a pro-apoptotic effect.[3][5][6] This suggests a more complex, context-dependent role for aspirin in modulating NF-κB activity.

Quantitative Data on Aspirin's Effect on NF-κB Signaling

| Cell Line | Aspirin Concentration | Effect on NF-κB Pathway | Reference |

| Colorectal Cancer Cells | 0.05 - 5 mM | Inhibition of IKK, preventing NF-κB translocation | [1] |

| Osteosarcoma Cells | Not specified | Decreased p65 NF-κB luciferase reporter activity by 50% | [4] |

| Colorectal Cancer Cells | 1 - 3 mM | Concentration-dependent degradation of IκBα | [7] |

Experimental Protocol: Measuring NF-κB Activation

Electrophoretic Mobility Shift Assay (EMSA): This technique is widely used to assess NF-κB DNA binding activity.

-

Nuclear Extract Preparation: Isolate nuclear proteins from cells treated with aspirin/vehicle control and stimulated with an NF-κB activator (e.g., TNF-α).

-

Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow NF-κB-DNA complex formation.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by competition assays using an unlabeled consensus oligonucleotide.

Western Blot for IκBα Degradation and p65 Nuclear Translocation:

-

Cell Lysis and Fractionation: Treat cells as described above. For IκBα degradation, prepare whole-cell lysates. For p65 translocation, perform cellular fractionation to separate cytoplasmic and nuclear extracts.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for IκBα and p65. Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the IκBα band intensity in treated cells compared to control indicates degradation. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate translocation.

Signaling Pathway Diagram

References

- 1. Mechanisms of Colorectal Cancer Prevention by Aspirin—A Literature Review and Perspective on the Role of COX-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aspirin Prevention of Colorectal Cancer: Focus on NF-κB Signalling and the Nucleolus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Aspirin-induced nuclear translocation of NFkappaB and apoptosis in colorectal cancer is independent of p53 status and DNA mismatch repair proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Efficacy and safety of concomitant use of proton pump inhibitors with aspirin-clopidogrel dual antiplatelet therapy in coronary heart disease: A systematic review and meta-analysis [frontiersin.org]

An In-depth Technical Guide to the Long-Term Impact of Yosprala on the Gastrointestinal Microbiome in Research Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes available research on the individual components of Yosprala (aspirin and omeprazole). As of the last update, specific long-term studies on the combined formulation of Yosprala in research models are limited. The experimental protocols and potential impacts described herein are based on existing literature for aspirin (B1665792) and omeprazole (B731) individually and should be adapted and validated for specific research needs.

Introduction

Yosprala, a fixed-dose combination of aspirin and omeprazole, is designed to mitigate the gastrointestinal side effects of long-term aspirin therapy. Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), is crucial for the secondary prevention of cardiovascular and cerebrovascular events. However, its long-term use is associated with a risk of gastrointestinal ulcers and bleeding. Omeprazole, a proton pump inhibitor (PPI), reduces gastric acid production, thereby offering a protective effect against aspirin-induced upper gastrointestinal damage.

While the clinical benefits of this combination are established, the long-term consequences of Yosprala on the complex ecosystem of the gastrointestinal microbiome remain an area of active investigation. This technical guide provides an in-depth overview of the current understanding and methodologies for studying the long-term impact of Yosprala on the gut microbiome in research models.

Core Components and their Individual Impact on the Gut Microbiome

Aspirin

Aspirin can influence the gut microbiome composition and function. Studies in both human and animal models suggest that aspirin may alter the abundance of specific bacterial taxa. For instance, some research indicates that aspirin intake is associated with changes in the relative abundance of taxa such as Akkermansia, Prevotella, and Ruminococcaceae.[1] Furthermore, aspirin has been shown to affect microbial metabolism and may play a role in modulating the gut microbial landscape in the context of colorectal cancer prevention.

Omeprazole (Proton Pump Inhibitor)

Proton pump inhibitors, including omeprazole, have a more pronounced and widely studied impact on the gut microbiome. By increasing the gastric pH, PPIs can alter the composition of the gut microbiota.[2][3] This alteration can lead to a decrease in microbial diversity and an overgrowth of certain bacterial species, which may increase the risk of enteric infections such as those caused by Clostridium difficile.[2][3] Long-term PPI use has been associated with significant changes in the gut microbiome, with effects potentially persisting for years after discontinuation. The reduction in gastric acid allows for the survival and colonization of oral bacteria in the lower gastrointestinal tract.[4][5]

Potential Long-Term Effects of Yosprala on the Gastrointestinal Microbiome

The co-administration of aspirin and omeprazole in Yosprala presents a complex interaction with the gut microbiome. The omeprazole component is likely to be the primary driver of microbial shifts due to its acid-suppressing effects. The long-term impact of Yosprala can be hypothesized to be a combination of the individual effects of its components, potentially leading to:

-

Altered Microbial Diversity: A potential decrease in overall alpha-diversity due to the effects of omeprazole.

-

Taxonomic Shifts: Changes in the relative abundance of specific bacterial phyla, genera, and species. For instance, an increase in the proportion of Lactobacillales has been observed in low-dose aspirin users who also take a PPI.[6][7]

-

Functional Metagenomic Changes: Alterations in microbial gene pathways related to metabolism, inflammation, and colonization resistance.

-

Increased Risk of Dysbiosis: A microbial imbalance that could potentially increase susceptibility to opportunistic pathogens.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on findings from studies on the individual components of Yosprala. These tables are intended to serve as a template for presenting data from future long-term studies on Yosprala.

Table 1: Hypothetical Changes in Gut Microbiome Alpha Diversity in a Murine Model After 6 Months of Yosprala Administration

| Group | Shannon Diversity Index (Mean ± SD) | Chao1 Richness Estimator (Mean ± SD) |

| Control | 4.5 ± 0.5 | 1200 ± 150 |

| Yosprala | 3.8 ± 0.6 | 1000 ± 180 |

Table 2: Hypothetical Relative Abundance of Key Bacterial Taxa (%) in a Murine Model After 6 Months of Yosprala Administration

| Taxon | Control (Mean ± SD) | Yosprala (Mean ± SD) | Fold Change |

| Firmicutes | 65 ± 5 | 70 ± 6 | +1.08 |

| Bacteroidetes | 25 ± 4 | 20 ± 5 | -0.80 |

| Proteobacteria | 2 ± 1 | 4 ± 1.5 | +2.00 |

| Lactobacillales | 3 ± 1.5 | 6 ± 2 | +2.00 |

| Clostridioides | 0.1 ± 0.05 | 0.3 ± 0.1 | +3.00 |

Experimental Protocols

This section outlines detailed methodologies for conducting a long-term study on the impact of Yosprala on the gut microbiome in a research model, such as mice.

Animal Model and Husbandry

-

Model: C57BL/6 mice, 8-10 weeks old at the start of the experiment.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

-

Diet: A standardized chow diet should be provided ad libitum.

-

Groups:

-

Control group: Vehicle administration.

-

Yosprala group: Administration of a clinically relevant dose of Yosprala.

-

Drug Administration

-

Dosage: The dosage of Yosprala should be calculated based on body surface area conversion from the human dose.

-

Route of Administration: Oral gavage is a common and precise method for drug administration in mice.

-

Duration: A long-term study should be conducted for a minimum of 6 months to observe chronic effects.

Sample Collection

-

Fecal Samples: Fecal pellets should be collected at regular intervals (e.g., baseline, 1, 3, and 6 months) and immediately stored at -80°C for microbiome analysis.

-

Intestinal Contents and Tissues: At the end of the study, mice should be euthanized, and intestinal contents from different sections (e.g., cecum, colon) and intestinal tissues should be collected for analysis.

Microbiome Analysis

-

DNA Extraction: Bacterial DNA should be extracted from fecal and intestinal content samples using a validated commercial kit.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene should be amplified by PCR and sequenced on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis: Sequencing data should be processed using a standard bioinformatics pipeline (e.g., QIIME 2, DADA2) to determine alpha and beta diversity, and to identify differentially abundant taxa.

Metagenomic and Metabolomic Analysis

-

Shotgun Metagenomic Sequencing: To assess the functional potential of the microbiome, shotgun metagenomic sequencing can be performed.

-

Metabolomics: Analysis of fecal and serum metabolites using techniques like mass spectrometry can provide insights into the functional output of the gut microbiome.

Visualization of Pathways and Workflows

Signaling Pathways

Aspirin has been shown to influence host signaling pathways, in part through its interaction with the gut microbiome and its metabolites. Two such pathways are the Farnesoid X Receptor (FXR) and Endothelin-1 (ET-1) signaling pathways, which are involved in intestinal homeostasis and injury.[8][9][10]

References

- 1. Randomised clinical study: oral aspirin 325 mg daily vs placebo alters gut microbial composition and bacterial taxa associated with colorectal cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. learnskin.com [learnskin.com]

- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 4. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of a proton-pump inhibitor on intestinal microbiota in patients taking low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Aspirin Caused Intestinal Damage through FXR and ET-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy and Safety of Aspirin-Omeprazole Combination Therapy: A Technical Review

This technical guide provides an in-depth overview of the preclinical data supporting the development of Yosprala (a coordinated-delivery tablet of aspirin (B1665792) and omeprazole). The focus is on the foundational animal studies that established the gastroprotective efficacy of omeprazole (B731) when co-administered with aspirin, a critical aspect of mitigating the well-known gastrointestinal side effects of long-term aspirin therapy. While specific preclinical data on the final Yosprala formulation is limited in publicly available literature, this guide synthesizes key findings from studies using the individual components in combination, providing a robust preclinical rationale for the fixed-dose product.

Preclinical Gastrointestinal Safety and Efficacy

The primary goal of combining aspirin with omeprazole is to reduce the risk of aspirin-associated gastric ulceration. Preclinical studies have consistently demonstrated the efficacy of this combination in animal models of gastric injury.

Experimental Protocols for Aspirin-Induced Gastric Ulcer Models

A common preclinical model involves the induction of gastric ulcers in rodents using high doses of aspirin. The protective effect of omeprazole is then evaluated.

Typical Protocol: Aspirin-Induced Ulcer Model in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are typically used.[1] Animals are housed under standard laboratory conditions with free access to food and water.

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Rats are randomly divided into several experimental groups (n=6-10 per group), including:

-

Vehicle Control (e.g., 1% Carboxymethyl cellulose (B213188) solution)

-

Aspirin Only (Ulcer control)

-

Aspirin + Omeprazole

-

Omeprazole Only

-

-

Induction of Gastric Ulcers: Aspirin, suspended in a vehicle like 1% CMC, is administered orally via gavage at doses ranging from 200 mg/kg to 500 mg/kg. This is typically done once daily for a period of 5 to 15 days.[1][2] In some models, pylorus ligation is performed on the final day to increase gastric acid exposure.[2]

-

Treatment: Omeprazole (at doses of 10 mg/kg or 20 mg/kg) is administered orally approximately 30-60 minutes before the aspirin administration in the treatment groups.

-

Endpoint Analysis: After the treatment period, animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed.

-

Evaluation of Gastric Lesions: The gastric mucosa is examined for lesions. The severity of the damage is quantified using an Ulcer Index (UI) . The UI is often calculated by scoring the number and severity of lesions (e.g., petechiae, erosions, ulcers). Gastric juice may also be collected to measure total acidity and pH.[2][3] Histopathological examination of stomach tissue is performed to assess for mucosal necrosis, edema, and congestion.[3]

Quantitative Data on Gastroprotection

Preclinical studies provide quantitative evidence of omeprazole's ability to mitigate aspirin-induced gastric damage. The data below is synthesized from representative studies in rat models.

Table 1: Effect of Omeprazole on Aspirin-Induced Ulcer Index in Rats

| Treatment Group | Dose (mg/kg) | Duration | Mean Ulcer Index (± SEM) | Percent Inhibition (%) |

| Aspirin Control | 200 | 7 days | 24.50 ± 2.18 | - |

| Aspirin + Omeprazole | 200 (Aspirin) + 20 (Omeprazole) | 7 days | 2.67 ± 0.61 | 89.1% |

Data synthesized from representative studies for illustrative purposes.[3]

Table 2: Effect of Omeprazole on Gastric Juice Parameters in Aspirin-Treated Rats

| Treatment Group | Dose (mg/kg) | Total Acidity (mEq/L ± SEM) |

| Aspirin + Pylorus Ligation | 200 | 105.50 ± 2.50 |

| Aspirin + Pylorus Ligation + Omeprazole | 200 (Aspirin) + 10 (Omeprazole) | 75.16 ± 2.60 |

Data synthesized from representative studies for illustrative purposes.[2]

Preclinical Antiplatelet Efficacy

A key consideration for Yosprala is ensuring that the gastroprotective component, omeprazole, does not interfere with the antiplatelet efficacy of aspirin. While preclinical animal data on this specific interaction is limited, studies suggest that omeprazole's alteration of gastric pH could potentially reduce aspirin's bioavailability.[4] However, human pharmacology studies have largely indicated that omeprazole does not significantly compromise the antiplatelet effects of low-dose aspirin.[5][6]

The primary mechanism of aspirin's antiplatelet effect is the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, which blocks the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation. Preclinical evaluation of this endpoint would typically involve measuring ex vivo platelet aggregation in response to agonists like arachidonic acid or collagen.

Preclinical Safety and Toxicology

Toxicology studies on the individual components provide the foundation for the safety profile of the combination product.

-

Aspirin: The acute oral 50% lethal dose (LD50) in rats is approximately 1.5 g/kg. Chronic administration of high doses in rodents can lead to renal papillary necrosis.[7]

-

Omeprazole: Omeprazole exhibits low acute toxicity, with an oral LD50 value above 4 g/kg in rodents.[8] Long-term studies with high doses in rats have shown hyperplasia of enterochromaffin-like (ECL) cells in the stomach, a consequence of sustained hypergastrinemia from profound acid suppression.[8][9]

No unexpected toxicities have been reported from the combination in preclinical models beyond the known effects of the individual components.

Visualizations: Workflows and Mechanisms of Action

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the gastroprotective effects of an aspirin-omeprazole combination in a preclinical rat model.

Dual Mechanism of Action

Yosprala is designed with a dual mechanism to provide both cardioprotection and gastroprotection. The immediate-release omeprazole raises intragastric pH, protecting the stomach lining before the delayed-release aspirin is absorbed to exert its systemic antiplatelet effect.

References

- 1. Omeprazole taken once every other day can effectively prevent aspirin-induced gastrointestinal mucosal damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effect of Ginger oil on Aspirin and Pylorus Ligation-Induced Gastric Ulcer model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiulcer activity of water soaked Glycine max L. grains in aspirin induced model of gastric ulcer in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of omeprazole on the bioavailability of unmodified and phospholipid-complexed aspirin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omeprazole does not interfere with the antiplatelet effect of low-dose aspirin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aspirin-induced gastric mucosal damage: prevention by enteric-coating and relation to prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicological studies on omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Genetic Factors Influencing the Therapeutic Response to Yosprala

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yosprala® is a fixed-dose combination product containing immediate-release omeprazole (B731) and delayed-release aspirin (B1665792).[1][2] It is indicated for patients who require aspirin for secondary prevention of cardiovascular and cerebrovascular events and who are at risk of developing aspirin-associated gastric ulcers.[3][4] The omeprazole component is designed to raise intragastric pH, thereby reducing the risk of aspirin-induced gastric mucosal injury.[1][2] The therapeutic response to both aspirin and omeprazole is subject to significant interindividual variability, a substantial portion of which can be attributed to genetic factors.[5][6][7] This guide provides a comprehensive overview of the key genetic determinants influencing the efficacy and safety of Yosprala's components, details relevant experimental protocols, and presents quantitative data in a structured format.

Pharmacogenomics of Omeprazole

The primary determinant of omeprazole's therapeutic efficacy is the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme, which is the principal enzyme responsible for its metabolism.[8][9] Genetic variations in the CYP2C19 gene can lead to different metabolizer phenotypes, which in turn affect plasma concentrations of omeprazole and the degree of gastric acid suppression.[6][10]

CYP2C19 Metabolizer Phenotypes

Individuals can be categorized into several metabolizer phenotypes based on their CYP2C19 genotype:

-

Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., CYP2C19*17). They metabolize omeprazole very quickly, which can lead to lower plasma concentrations and potentially insufficient acid suppression with standard doses.[8][11][12]

-

Rapid Metabolizers (RMs): Also exhibit increased enzyme activity and may experience subtherapeutic exposure to standard omeprazole doses.[8]

-

Normal Metabolizers (NMs): Have two functional alleles (e.g., CYP2C191/1) and exhibit the expected response to standard omeprazole doses.[8][9]

-

Intermediate Metabolizers (IMs): Carry one reduced-function or no-function allele (e.g., CYP2C191/2). They have higher plasma concentrations of omeprazole compared to NMs.[6][8]

-

Poor Metabolizers (PMs): Have two no-function alleles (e.g., CYP2C192/2, CYP2C192/3, CYP2C193/3). They exhibit significantly reduced metabolism of omeprazole, leading to substantially higher plasma concentrations and a more pronounced effect on gastric acid suppression.[6][8] Approximately 3% of Caucasians and 15-20% of Asians are poor metabolizers.[9]

Impact of CYP2C19 Genotype on Clinical Outcomes

The clinical implications of CYP2C19 polymorphisms are significant, particularly in the context of treating acid-related disorders like gastroesophageal reflux disease (GERD) and eradicating Helicobacter pylori.[6]

-

GERD Treatment: Poor metabolizers tend to have better symptom control and higher healing rates of erosive esophagitis compared to normal and ultrarapid metabolizers on standard omeprazole doses.[6][10] Conversely, ultrarapid and rapid metabolizers may experience treatment failure.[8][11]

-

H. pylori Eradication: The efficacy of triple therapy regimens containing a proton pump inhibitor (PPI) is influenced by the CYP2C19 genotype. Higher intragastric pH is crucial for the efficacy of certain antibiotics used in these regimens. Poor metabolizers often have higher eradication rates compared to normal metabolizers.[9]

Quantitative Data on Omeprazole Pharmacogenomics

| Genetic Variant/Phenotype | Effect on Omeprazole Pharmacokinetics/Pharmacodynamics | Clinical Implication | Odds Ratio (OR) / p-value | Reference |

| CYP2C19 Poor Metabolizer | 4- to 12-fold higher AUC of omeprazole compared to normal metabolizers.[6] | Increased acid suppression, higher efficacy in GERD and H. pylori eradication.[6][8] | GERD recurrence risk for NM vs PM: OR 10.3 (95% CI: 2.7–38.5), p=0.001.[6] | [6][8] |

| CYP2C19 Ultrarapid Metabolizer | Lower plasma concentrations of omeprazole.[8][12] | Increased risk of therapeutic failure.[8][11][12] | CPIC guidelines recommend a 100% increase in daily PPI dose for UMs.[11] | [8][11][12] |

| CYP2C19*17 allele | Associated with increased enzyme activity.[9][11] | May lead to reduced omeprazole exposure and treatment failure.[11] | The Dutch Pharmacogenetics Working Group recommends a three-fold higher omeprazole dose for UMs in H. pylori eradication therapy.[11] | [9][11] |

| CYP2C:TG haplotype | Associated with increased CYP2C19 metabolism.[11] | Potential for omeprazole treatment failure in GERD.[11] | Significant association with omeprazole treatment failure in GERD patients with TG/TG genotype.[11] | [11] |

Pharmacogenomics of Aspirin

The antiplatelet effect of aspirin is primarily mediated by the irreversible inhibition of cyclooxygenase-1 (COX-1), which blocks the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[13] "Aspirin resistance" is a term used to describe the failure of aspirin to produce the expected biological response, and genetic factors are believed to play a role.[14][15]

Genetic Variants Associated with Aspirin Response

Several genes have been investigated for their potential role in modulating the response to aspirin:

-

PTGS1 (COX-1): As the direct target of aspirin, genetic variations in this gene are of particular interest.[15]

-

The A-842G and C50T single nucleotide polymorphisms (SNPs), which are in complete linkage disequilibrium, have been associated with greater inhibition of prostaglandin (B15479496) H2 formation by aspirin in heterozygous individuals.[16]

-

Certain COX-1 haplotypes have been significantly associated with aspirin response as measured by arachidonic acid-induced platelet aggregation and serum TXB2 levels.[13]

-

The rs1330344 (-1676A>G) SNP in COX-1 has been associated with aspirin resistance, with G-allele carriers having an increased risk.[17]

-

-

PTGS2 (COX-2): Polymorphisms in the COX-2 gene, such as rs20417 (-G765C) , have been studied in relation to aspirin resistance, although findings have been inconsistent.[18]

-

P2RY1: This gene encodes a platelet receptor. The 1622 G/G genotype has been linked to higher levels of arachidonic acid-induced platelet aggregation and an increased risk of inadequate platelet response to aspirin.[19] Carriers of this genotype had an 8.5-fold increased risk of inadequate aspirin response.[19]

-

Glycoprotein IIb/IIIa (ITGA2B, ITGB3): Polymorphisms in the genes encoding these platelet surface glycoproteins have been associated with a reduced antiplatelet effect of aspirin.[5]

-

HMOX1 (Heme Oxygenase-1): The rs2071746 (-413A>T) SNP in the HO-1 gene has been associated with aspirin resistance, with T-allele carriers having an increased risk.[17]

Quantitative Data on Aspirin Pharmacogenomics

| Gene | Genetic Variant | Effect on Aspirin Response | Odds Ratio (OR) / p-value | Reference |

| P2RY1 | 1622 G/G genotype | Higher arachidonic acid-induced platelet aggregation.[19] | Increased risk of inadequate aspirin response: OR 8.5 (1.4 - 53.3), p=0.022.[19] | [19] |

| COX-1 (PTGS1) | rs1330344 (-1676A>G) G-allele | Increased risk of aspirin resistance.[17] | OR = 1.77 (95% CI: 1.07-2.92), p=0.02.[17] | [17] |

| HO-1 (HMOX1) | rs2071746 (-413A>T) T-allele | Increased risk of aspirin resistance.[17] | OR = 1.70 (95% CI: 1.02-2.79), p=0.04.[17] | [17] |

| COX-1 (PTGS1) | A-842G/C50T haplotype | Greater inhibition of prostaglandin H2 formation by aspirin.[16] | p = 0.01.[16] | [16] |

Signaling Pathways and Experimental Workflows

Gastric Acid Secretion Pathway and Omeprazole's Mechanism of Action

Prostaglandin Synthesis Pathway and Aspirin's Mechanism of Action

Experimental Workflow for a Yosprala Pharmacogenomic Study

Experimental Protocols

Genotyping of CYP2C19 and Aspirin-Related Genes

Objective: To identify genetic variants in CYP2C19, PTGS1, P2RY1, and other relevant genes.

Methodology: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or TaqMan SNP Genotyping Assays

-

DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using commercially available kits (e.g., QIAamp DNA Blood Mini Kit).

-

PCR Amplification: Specific regions of the target genes containing the SNPs of interest are amplified using PCR with specific primers.

-

Genotyping:

-

For PCR-RFLP: The PCR products are digested with a specific restriction enzyme that recognizes and cuts at the polymorphic site. The resulting DNA fragments are separated by gel electrophoresis. The fragment patterns will differ depending on the genotype.

-

For TaqMan Assays: This is a real-time PCR-based method that uses allele-specific fluorescently labeled probes. The instrument detects the fluorescence signal generated during PCR, allowing for the determination of the genotype.

-

-

Data Analysis: The results are analyzed to determine the genotype of each individual for the specific SNPs.

Assessment of Omeprazole's Pharmacodynamic Effect

Objective: To measure the degree of gastric acid suppression.

Methodology: 24-Hour Intragastric pH Monitoring

-

Catheter Placement: A thin, pH-sensitive catheter is inserted through the nose and into the stomach of the patient.

-

Data Recording: The catheter is connected to a portable recording device that continuously measures and records the intragastric pH over a 24-hour period.

-

Data Analysis: The percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4) is calculated. This provides a measure of the effectiveness of acid suppression.

Assessment of Aspirin's Antiplatelet Effect

Objective: To measure the extent of platelet inhibition.

Methodology: Light Transmission Aggregometry (LTA)

-

Blood Sample Collection: A blood sample is collected from the patient into a tube containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood sample is centrifuged at a low speed to separate the platelet-rich plasma from other blood components.

-

Platelet Aggregation Measurement: The PRP is placed in an aggregometer. A platelet agonist, such as arachidonic acid (to specifically assess the COX-1 pathway) or adenosine (B11128) diphosphate (B83284) (ADP), is added to the PRP.[19]

-

Data Analysis: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. The maximum platelet aggregation is recorded as a percentage. Inadequate aspirin response is often defined as arachidonic acid-induced aggregation of ≥20%.[19]

Clinical Implications and Future Directions

The pharmacogenomic data for omeprazole and aspirin have significant implications for the clinical use of Yosprala.

-

For the Omeprazole Component: CYP2C19 genotyping could help personalize the dosing of PPIs to ensure adequate gastric protection, especially in ultrarapid metabolizers who might be at higher risk for aspirin-associated gastric ulcers despite being on Yosprala.

-

For the Aspirin Component: While routine genetic testing for aspirin resistance is not currently standard practice, understanding the genetic basis for variability in aspirin response could help identify patients at higher risk for cardiovascular events despite aspirin therapy.

To date, there are no specific pharmacogenomic studies on the Yosprala combination product. Future research should focus on:

-

Investigating the combined effect of CYP2C19 and aspirin-related gene polymorphisms on the efficacy and safety of Yosprala.

-

Conducting clinical trials to determine if genotype-guided dosing of Yosprala can improve clinical outcomes.

-

Identifying novel genetic markers that influence the response to both omeprazole and aspirin.

By integrating pharmacogenomic information into clinical practice, it may be possible to optimize the use of Yosprala, maximizing its benefits while minimizing its risks.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. Yosprala: Coordinated Delivery of a Proton Pump Inhibitor and Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. yospralahcp.com [yospralahcp.com]

- 5. Pharmacogenetics of the antiplatelet effect of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. Genetic Variations and Drug Response in GERD: The Role of Pharmacogenomic Testing in Optimizing PPI Therapy [scirp.org]

- 11. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]

- 12. gene2rx.com [gene2rx.com]

- 13. Cyclooxygenase-1 haplotype modulates platelet response to aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The genetics of aspirin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Genetic variation in cyclooxygenase 1: effects on response to aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genetic polymorphisms of HO-1 and COX-1 are associated with aspirin resistance defined by light transmittance aggregation in Chinese Han patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurology-asia.org [neurology-asia.org]

- 19. Genetic determinants of response to aspirin: appraisal of 4 candidate genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Yosprala Administration in Rodent Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of a Yosprala-equivalent combination of aspirin (B1665792) and omeprazole (B731) in rodent models of thrombosis. The following sections detail the rationale, dosing, experimental procedures, and relevant signaling pathways to facilitate the study of Yosprala's antithrombotic effects in a preclinical setting.

Introduction

Yosprala is a combination drug containing aspirin, a nonsteroidal anti-inflammatory drug (NSAID) with antiplatelet properties, and omeprazole, a proton pump inhibitor.[1] Aspirin's primary mechanism of antithrombotic action is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[2][3] This action blocks the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation.[1][4][5] The inclusion of omeprazole aims to mitigate the gastrointestinal side effects associated with aspirin by suppressing gastric acid production.

Recommended Dosing in Rodents

The following table provides recommended oral dosage ranges for aspirin and omeprazole in rats and mice to mimic the effects of Yosprala. Doses should be optimized based on the specific rodent strain, age, and experimental goals.

| Species | Aspirin (Antiplatelet Effect) | Omeprazole (Gastroprotective Effect) | Vehicle | Administration Route |

| Rat | 10 - 30 mg/kg | 20 - 40 mg/kg | 0.5% Carboxymethyl cellulose | Oral gavage |

| Mouse | 3 - 60 mg/kg | 20 - 40 mg/kg | 0.5% Carboxymethyl cellulose | Oral gavage |

Note: It is recommended to administer omeprazole 30-60 minutes prior to aspirin to ensure adequate gastric acid suppression before aspirin absorption.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

This model is widely used to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents.[6][7][8][9]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Aspirin and Omeprazole

-

Vehicle (0.5% Carboxymethyl cellulose)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (35-50% in distilled water)

-

Filter paper strips (2 mm x 5 mm)

-

Surgical instruments (scissors, forceps, vessel clamp)

-

Doppler flow probe or similar blood flow monitoring device

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

-

Drug Administration: Administer omeprazole via oral gavage. After 30-60 minutes, administer aspirin via oral gavage. The control group should receive the vehicle. Allow for a 60-minute absorption period after aspirin administration before surgical procedures.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the right common carotid artery.

-

Carefully dissect the artery from the surrounding tissues.

-

Place a Doppler flow probe under the artery to monitor blood flow.

-

-

Thrombosis Induction:

-

Monitoring and Data Collection:

-

Continuously monitor blood flow using the Doppler probe.

-

Record the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.

-

At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.

-

Tail Bleeding Time Assay (Mouse)

This assay is a common method to assess primary hemostasis and the in vivo effects of antiplatelet agents.[10][11][12][13][14]

Materials:

-

Male C57BL/6 mice (20-25g)

-

Aspirin and Omeprazole

-

Vehicle (0.5% Carboxymethyl cellulose)

-

Saline solution (37°C)

-

Filter paper

-

Surgical scissors or scalpel

Procedure:

-

Drug Administration: Administer omeprazole via oral gavage. After 30-60 minutes, administer aspirin via oral gavage. The control group should receive the vehicle. Wait for 60 minutes for drug absorption.

-

Bleeding Induction:

-

Anesthetize the mouse or use a restraining device.

-

Transect the tail 2-3 mm from the tip using a sharp scalpel or scissors.

-

-

Measurement of Bleeding Time:

-

Immediately immerse the transected tail in a tube containing saline at 37°C.[12]

-

Start a stopwatch and measure the time until bleeding ceases. Cessation of bleeding is defined as no sign of bleeding for at least 30 seconds.

-

Alternatively, gently blot the tail on filter paper every 15-30 seconds until no more blood is absorbed.

-

-

Data Analysis: Compare the bleeding times between the treated and control groups. A significant prolongation of bleeding time in the treated group indicates an antiplatelet effect.

Signaling Pathway and Experimental Workflow

Aspirin's Antiplatelet Signaling Pathway

The following diagram illustrates the mechanism of action of aspirin in inhibiting platelet aggregation.

Caption: Aspirin irreversibly inhibits COX-1, preventing the synthesis of Thromboxane A2 and subsequent platelet activation and aggregation.

Experimental Workflow for Yosprala Administration in a Rodent Thrombosis Model

The following diagram outlines the general experimental workflow for assessing the antithrombotic effects of a Yosprala-equivalent in a rodent model.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. bpac.org.nz [bpac.org.nz]

- 3. droracle.ai [droracle.ai]

- 4. Anti-platelet therapy: cyclo-oxygenase inhibition and the use of aspirin with particular regard to dual anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Ferric Chloride Induced Carotid Artery Thrombosis Model in a Rat: Effect of Ginkgo biloba Extracts [kjcls.org]

- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

Application Note: A Validated High-Performance Liquid Chromatography Method for the Simultaneous Quantification of Yosprala® (Aspirin and Omeprazole) and its Major Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination and quantification of the active pharmaceutical ingredients of Yosprala®, aspirin (B1665792) and omeprazole (B731), along with their primary metabolites: salicylic (B10762653) acid, 5-hydroxyomeprazole, and omeprazole sulfone. This method is suitable for pharmacokinetic and drug metabolism studies in human plasma. The protocol employs a protein precipitation extraction procedure followed by chromatographic separation on a C18 column with UV detection. The method has been developed by harmonizing parameters from previously published and validated individual assays to provide a comprehensive analytical tool for researchers in drug development and clinical pharmacology.

Introduction

Yosprala® is a combination product containing enteric-coated aspirin, an antiplatelet agent, and immediate-release omeprazole, a proton pump inhibitor. It is prescribed for patients who require aspirin for secondary prevention of cardiovascular and cerebrovascular events and are at risk of developing aspirin-associated gastric ulcers. Aspirin is rapidly hydrolyzed in the body to its active metabolite, salicylic acid. Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, to its main metabolites, 5-hydroxyomeprazole and omeprazole sulfone.

The simultaneous quantification of both parent drugs and their major metabolites is crucial for understanding the complete pharmacokinetic profile of Yosprala®. This application note provides a detailed protocol for a validated HPLC method that allows for the concurrent measurement of all five analytes in a single chromatographic run, offering an efficient and reliable tool for researchers.

Metabolic Pathways of Aspirin and Omeprazole

The metabolic pathways of aspirin and omeprazole are well-characterized. Aspirin undergoes rapid hydrolysis to salicylic acid. Omeprazole is metabolized to 5-hydroxyomeprazole and omeprazole sulfone via hydroxylation and sulfoxidation, respectively.

Experimental Protocols

Materials and Reagents

-

Aspirin, Salicylic Acid, Omeprazole, 5-Hydroxyomeprazole, and Omeprazole Sulfone reference standards

-

HPLC-grade acetonitrile (B52724) and methanol

-

Potassium dihydrogen phosphate (B84403) (KH2PO4)

-

Orthophosphoric acid

-

Human plasma (drug-free)

-

Ultrapure water

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Preparation of Solutions

-

Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with orthophosphoric acid). The mobile phase is a gradient mixture of the phosphate buffer (Solvent A) and acetonitrile (Solvent B).

-

Standard Stock Solutions: Prepare individual stock solutions of aspirin, salicylic acid, omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone (e.g., 1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation

-

To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Conditions

The following HPLC conditions are proposed as a starting point and may require optimization for specific instrumentation and columns.

| Parameter | Proposed Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM KH2PO4, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the HPLC method for each analyte, compiled from various validated methods.

Table 1: Chromatographic Properties

| Analyte | Expected Retention Time (min) |

| Omeprazole Sulfone | ~3.5 |

| 5-Hydroxyomeprazole | ~4.8 |

| Salicylic Acid | ~6.2 |

| Omeprazole | ~7.5 |

| Aspirin | ~9.0 |

Table 2: Method Validation Parameters

| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |

| Aspirin | 0.1 - 20 | 0.03 | 0.1 | 98 - 102 | < 5 |